molecular formula C15H19NO3 B3154371 Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate CAS No. 774576-77-1

Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate

Cat. No.: B3154371
CAS No.: 774576-77-1
M. Wt: 261.32 g/mol
InChI Key: BRGZLHWOZFSFEC-KBPBESRZSA-N
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Description

Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a pyrrolidine ring, an indene moiety, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Indene Moiety: The indene moiety can be introduced via a nucleophilic substitution reaction, where the indene derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the indene moiety to a dihydroindene.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrrolidine or indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate: can be compared with other pyrrolidinecarboxylates or indene derivatives.

    Pyrrolidinecarboxylates: Compounds with similar pyrrolidine ring structures but different substituents.

    Indene Derivatives: Compounds containing the indene moiety with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-18-15(17)14-8-13(9-16-14)19-12-6-5-10-3-2-4-11(10)7-12/h5-7,13-14,16H,2-4,8-9H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGZLHWOZFSFEC-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate

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